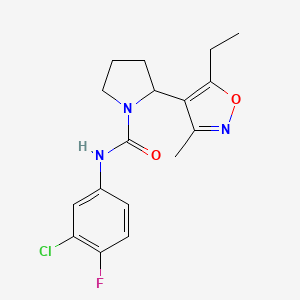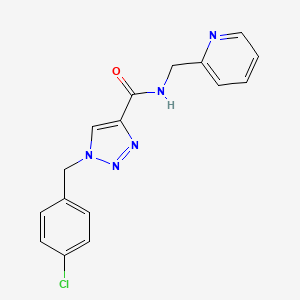![molecular formula C26H23N3O4S B6100844 N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B6100844.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-ethylphenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-ethylphenyl)-4-quinolinecarboxamide, commonly known as AQ-13, is a quinoline-based compound that has gained significant attention in the scientific community due to its potential application in cancer treatment. AQ-13 has been shown to possess potent anti-tumor activity against a wide range of cancer cell lines, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of AQ-13 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. AQ-13 has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. AQ-13 has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
AQ-13 has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. AQ-13 has also been shown to disrupt the mitochondrial membrane potential, which can lead to the release of pro-apoptotic proteins and the induction of apoptosis. Additionally, AQ-13 has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
AQ-13 has several advantages for lab experiments. It is a potent anti-tumor agent that can be used to study the mechanisms of cancer cell growth and survival. AQ-13 can also be used to study the effects of oxidative stress and apoptosis in cancer cells. However, AQ-13 has some limitations for lab experiments. It is a relatively complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, AQ-13 has some cytotoxic effects on normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on AQ-13. One direction is to further study the mechanism of action of AQ-13 and its effects on cancer cells. Another direction is to study the potential use of AQ-13 in combination with other anti-cancer agents to enhance its efficacy. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for AQ-13. Finally, future research could focus on the development of AQ-13 analogs that have improved potency and selectivity for cancer cells.
Méthodes De Synthèse
AQ-13 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This compound is then reacted with 2-(4-ethylphenyl)quinoline-4-carboxylic acid to form AQ-13.
Applications De Recherche Scientifique
AQ-13 has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. AQ-13 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, AQ-13 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-3-18-8-10-19(11-9-18)25-16-23(22-6-4-5-7-24(22)28-25)26(31)27-20-12-14-21(15-13-20)34(32,33)29-17(2)30/h4-16H,3H2,1-2H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIEQUQKQXLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6100762.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B6100774.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6100788.png)
![methyl 5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6100789.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6100793.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6100798.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B6100812.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100826.png)
![4-(2-fluorophenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6100838.png)
![[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B6100852.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6100856.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6100869.png)

